molecular formula C11H11NO B057793 4-ethylquinolin-2(1H)-one CAS No. 61304-66-3

4-ethylquinolin-2(1H)-one

Cat. No. B057793
CAS RN: 61304-66-3
M. Wt: 173.21 g/mol
InChI Key: CZERNSUKOZDGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04138490

Procedure details

1,2-Dihydro-4-methyl-2-oxoquinoline (79.5 g.) was dissolved in a mixture of dry hexamethylphosphoramide (530 ml.) and tetrahydrofuran (530 ml.), and the solution was cooled to -10° C. under a nitrogen atmosphere. n-Butyl-lithium (1.54 M solution in hexane; 770 ml.) was added to the stirred solution at such a rate as to keep the temperature below 0° C. When the addition was completed, the deep red solution was cooled to -50° C. and methyl iodide (50 ml.) was rapidly added. The resulting pale yellow solution was immediately poured into water (2000 ml.) and acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was filtered and the solid residue washed with water and then dried in vacuo over phosphorus pentoxide. Crystallisation from ethanol gave 4-ethyl-1,2-dihydro-2-oxoquinoline, m.p. 197° C.
Quantity
79.5 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
770 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[CH:3]=1.[CH2:13]([Li])CCC.CI.Cl>CN(C)P(N(C)C)(N(C)C)=O.O1CCCC1.O>[CH2:1]([C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:12])[CH:3]=1)[CH3:13]

Inputs

Step One
Name
Quantity
79.5 g
Type
reactant
Smiles
CC1=CC(NC2=CC=CC=C12)=O
Name
Quantity
530 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
530 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
770 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the deep red solution was cooled to -50° C.
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the solid residue washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
Crystallisation from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(NC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.